

A Comparative Guide to Groundwater Dating: CFCs vs. Noble Gas Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,1,2,2-Tetrachloro-1,2-difluoroethane*

Cat. No.: *B1219685*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding groundwater residence times is crucial for assessing contaminant transport, resource sustainability, and the environmental fate of compounds. This guide provides a detailed comparison of two prevalent methodologies for dating young groundwater (recharged within the last ~80 years): chlorofluorocarbon (CFC) analysis and noble gas isotope measurements.

While the initial query specified CFC-112, it is important to note that the most commonly used chlorofluorocarbons for groundwater dating are CFC-11, CFC-12, and CFC-113. There is a notable lack of literature regarding the use of CFC-112 (dichlorotetrafluoroethane) for this purpose. Therefore, this guide will focus on the well-documented CFC tracers.

Quantitative Performance Metrics

The accuracy and applicability of a given dating method are contingent on various hydrogeological factors. The following table summarizes key quantitative parameters for the most common CFC and noble gas tracers.

Parameter	CFC-11	CFC-12	CFC-113	3H/3He	85Kr	39Ar	81Kr
Dating Range	~1947 - present	~1941 - present	~1955 - present	~1965 - present	1 - 40 years	50 - 1000 years	1.5 million years
Typical Precision	3-5%	3-5%	3-5%	±0.7% (3He/4He ratio)	Varies	Varies	Varies
Detection Limit	~0.3 pg/kg	~0.3 pg/kg	~0.3 pg/kg	>0.5 Tritium Units	Low	Extremely low	Extremely low
Primary Analysis Method	GC-ECD	GC-ECD	GC-ECD	Mass Spectrometry	ATTA / LSC	ATTA / LSC	ATTA

GC-ECD: Gas Chromatography with Electron Capture Detector; ATTA: Atom Trap Trace Analysis; LSC: Low-Level Scintillation Counting.

Experimental Protocols

Accurate groundwater dating relies on meticulous sample collection and analysis. The following sections outline the standard experimental protocols for both CFC and noble gas methods.

CFC Dating Protocol

1. Sample Collection:

- Groundwater is typically sampled using a submersible pump.
- To avoid contamination from the atmosphere, the sampling line is connected to a valve system that allows for the filling of glass ampoules or bottles.[\[1\]](#)
- A headspace is created in the sample container with CFC-free, ultra-pure nitrogen gas.[\[1\]](#)

- The samples are then sealed to be airtight.

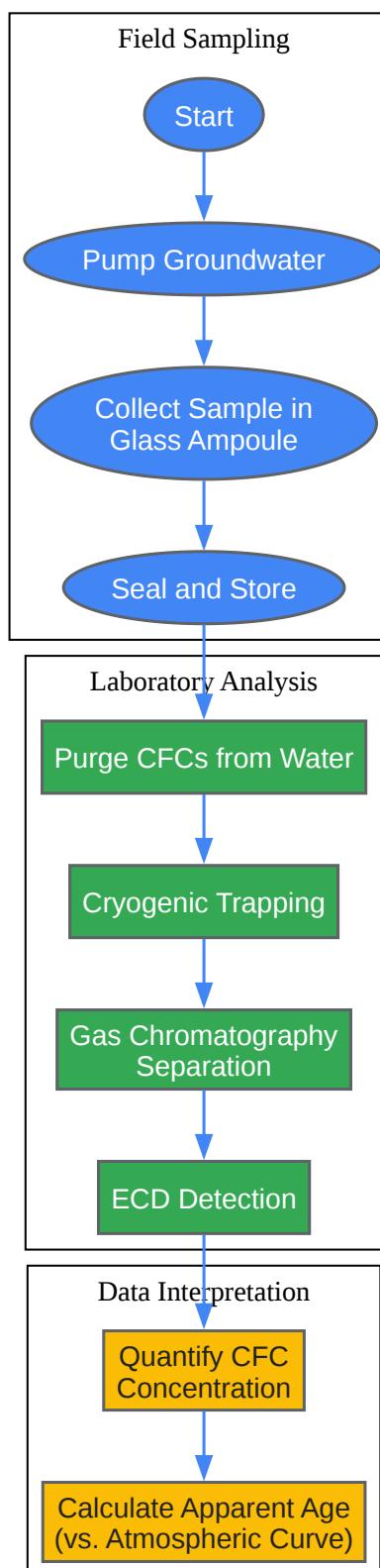
2. Laboratory Analysis (Purge-and-Trap GC-ECD):

- In the laboratory, the dissolved gases are purged from the water sample using a stripping gas (e.g., nitrogen).[2]
- The purged CFCs are collected and concentrated in a cold trap.[3]
- The trap is then heated, releasing the CFCs into a gas chromatograph (GC) for separation.
- An electron capture detector (ECD) is used for the quantification of CFC-11, CFC-12, and CFC-113.[2][4]
- The measured concentrations are very low, on the order of picograms per kilogram (10-12 g/kg).[2]

Noble Gas Dating Protocol

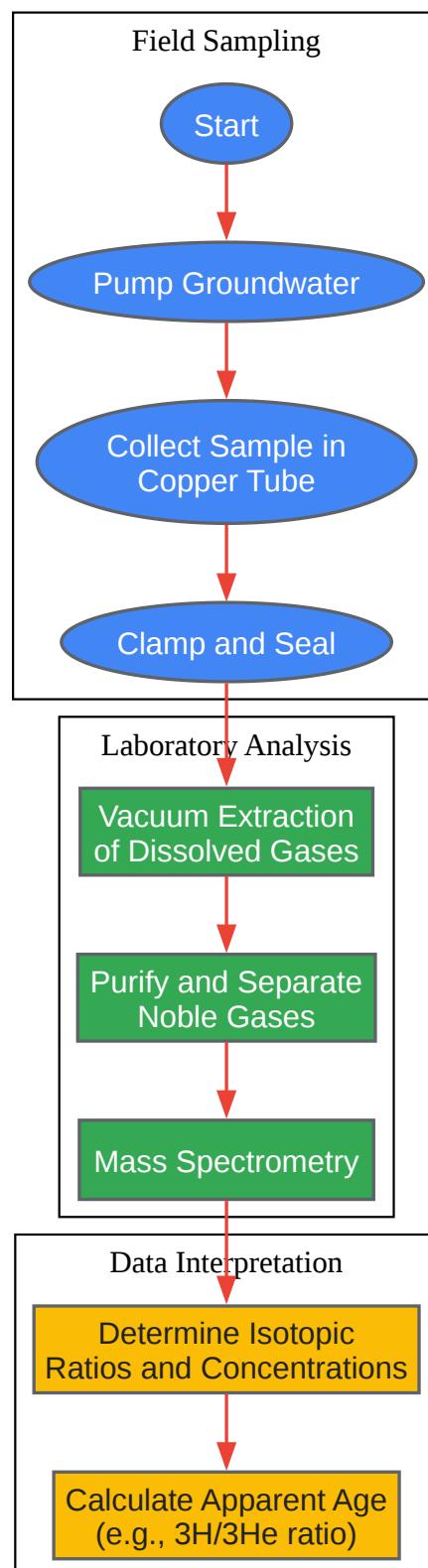
1. Sample Collection:

- Water samples for noble gas analysis are collected in copper tubes to prevent gas exchange with the atmosphere.[5]
- The copper tube is connected to the pump and flushed thoroughly with the sample water.
- The tube is then sealed by clamping both ends, trapping a water sample of a known volume.

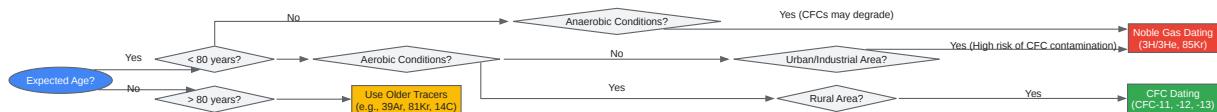

2. Laboratory Analysis (Mass Spectrometry):

- In the laboratory, the dissolved gases are extracted from the water sample under a high vacuum.[5][6]
- Reactive gases are removed using getters.[7]
- The noble gases are cryogenically separated from each other.[7]
- The isotopic abundances of helium, neon, argon, krypton, and xenon are measured using a dedicated noble gas mass spectrometer.[6][7][8]

- For $^3\text{H}/^3\text{He}$ dating, the tritiogenic ^3He is calculated by correcting for other sources of helium, a process that often requires the analysis of neon concentrations.[\[1\]](#)


Method Selection and Workflow

The choice between CFC and noble gas dating methods depends on the specific characteristics of the aquifer and the research questions. The following diagrams illustrate the experimental workflows and a decision-making process.


[Click to download full resolution via product page](#)

CFC Dating Experimental Workflow

[Click to download full resolution via product page](#)

Noble Gas Dating Experimental Workflow

[Click to download full resolution via product page](#)

Decision guide for selecting a dating method.

Accuracy and Limitations: A Comparative Discussion

The agreement between CFC and noble gas dating methods is a strong indicator of the reliability of the calculated groundwater age. In many studies conducted in ideal settings, such as permeable sandy aquifers, the apparent ages from both methods agree within approximately two years.[9][10]

Strengths of CFC Dating:

- **Cost-Effective:** Analysis of CFCs is generally less expensive and has a higher throughput than noble gas mass spectrometry.[11]
- **Low Detection Limits:** CFCs can be detected at very low concentrations, making them particularly reliable for dating waters recharged in the mid-20th century.[1]
- **Multiple Tracers:** The use of three different CFC compounds (CFC-11, CFC-12, and CFC-113) provides an internal cross-check. Agreement between the ages derived from each compound increases confidence in the results.[1]

Limitations of CFC Dating:

- **Contamination:** Urban and industrial areas can have localized sources of CFCs, leading to concentrations in groundwater that are higher than those expected from atmospheric

equilibrium. This results in an erroneously young apparent age.[1][11]

- Degradation: In anaerobic (oxygen-depleted) environments, microbial degradation can reduce CFC concentrations, particularly for CFC-11, leading to an overestimation of the groundwater age.[12][13]
- Ambiguity: Due to the phasing out of CFC production under the Montreal Protocol, atmospheric concentrations of some CFCs have plateaued or are decreasing, which can lead to ambiguity in dating very recent groundwater.[1][11]

Strengths of Noble Gas Dating:

- Chemically Inert: Noble gases are not affected by microbial degradation or the typical geochemical reactions that occur in aquifers, making them robust tracers in a wide range of environments.[7]
- Wide Range of Timescales: Different noble gas isotopes (e.g., $^3\text{H}/^3\text{He}$, ^{85}Kr , ^{39}Ar , ^{81}Kr) can be used to date water over timescales ranging from years to over a million years.[14]
- Insensitive to Contamination: Noble gas methods are generally not susceptible to the localized industrial contamination that can affect CFC dating.[1]

Limitations of Noble Gas Dating:

- Cost and Complexity: The analysis requires specialized and expensive mass spectrometry equipment and expertise.[1]
- Mixing Effects: The interpretation of $^3\text{H}/^3\text{He}$ ages can be complicated by the mixing of waters of different ages and the presence of terrigenic helium from the Earth's crust.[1]
- Difficult Sampling: Some noble gas methods, like those for ^{85}Kr , can require large sample volumes and complex field procedures.[9]

In conclusion, both CFC and noble gas dating are powerful tools for hydrogeological studies. The optimal method depends on the specific conditions of the study site and the available resources. For aerobic, uncontaminated aquifers, CFCs offer a cost-effective and reliable option. In contrast, for anaerobic or potentially contaminated systems, the chemical inertness of

noble gases provides a more accurate and dependable measure of groundwater residence time. Whenever possible, the use of multiple dating methods is recommended to provide the most robust and reliable age estimates.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. USGS Groundwater Dating Lab water.usgs.gov
- 3. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 4. USGS Groundwater Dating Lab water.usgs.gov
- 5. eawag.ch [eawag.ch]
- 6. iacweb.ethz.ch [iacweb.ethz.ch]
- 7. [ngwa.onlinelibrary.wiley.com](https://onlinelibrary.wiley.com) [ngwa.onlinelibrary.wiley.com]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. ldeo.columbia.edu [ldeo.columbia.edu]
- 10. usgs.gov [usgs.gov]
- 11. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. repository.europe-geology.eu [repository.europe-geology.eu]
- To cite this document: BenchChem. [A Comparative Guide to Groundwater Dating: CFCs vs. Noble Gas Methods]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219685#accuracy-of-cfc-112-based-water-dating-compared-to-noble-gas-methods>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com